molecular formula C18H11ClIN3O2 B3500927 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-iodophenyl)-1,2,4-oxadiazole

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-iodophenyl)-1,2,4-oxadiazole

Cat. No.: B3500927
M. Wt: 463.7 g/mol
InChI Key: NCYIOMOMZZEUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-iodophenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features both oxazole and oxadiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-iodophenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction involving a chlorophenyl derivative and a methyl group. The oxadiazole ring is then formed through a subsequent cyclization reaction involving an iodophenyl derivative. These reactions often require specific catalysts and conditions, such as elevated temperatures and inert atmospheres, to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-iodophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, inert atmospheres.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile or halogen used.

Scientific Research Applications

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-iodophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-iodophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,6-Dichlorophenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones
  • (2S)-3-(1-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-indol-5-yl)-2-ethoxypropanoic acid

Uniqueness

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-iodophenyl)-1,2,4-oxadiazole is unique due to its specific combination of oxazole and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-iodophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClIN3O2/c1-10-15(16(22-24-10)13-4-2-3-5-14(13)19)18-21-17(23-25-18)11-6-8-12(20)9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYIOMOMZZEUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-iodophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-iodophenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-iodophenyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-iodophenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-iodophenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-iodophenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.